Cas no 500024-26-0 (2-cyano-3-methylbenzoic acid)

2-Cyano-3-methylbenzoic acid is a versatile organic compound featuring both a cyano (–CN) and a carboxylic acid (–COOH) functional group attached to a methyl-substituted benzene ring. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its high reactivity allows for further derivatization, enabling applications in coupling reactions, amide formations, and cyclization processes. The compound's stability under standard conditions ensures ease of handling and storage. Its well-defined molecular structure also facilitates precise control in synthetic pathways, making it a preferred choice for researchers in medicinal chemistry and fine chemical production.
2-cyano-3-methylbenzoic acid structure
2-cyano-3-methylbenzoic acid structure
Product name:2-cyano-3-methylbenzoic acid
CAS No:500024-26-0
MF:C9H7NO2
MW:161.157
CID:3029029
PubChem ID:18462325

2-cyano-3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-3-methylbenzoic acid
    • EN300-111385
    • SCHEMBL1352723
    • 500024-26-0
    • Z1255438259
    • HKWFZYMXXRDKIT-UHFFFAOYSA-N
    • 887-601-9
    • Inchi: InChI=1S/C9H7NO2/c1-6-3-2-4-7(9(11)12)8(6)5-10/h2-4H,1H3,(H,11,12)
    • InChI Key: HKWFZYMXXRDKIT-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 161.047678466g/mol
  • Monoisotopic Mass: 161.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 61.1Ų

2-cyano-3-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-111385-5.0g
2-cyano-3-methylbenzoic acid
500024-26-0 95%
5g
$3147.0 2023-05-01
Enamine
EN300-111385-2.5g
2-cyano-3-methylbenzoic acid
500024-26-0 95%
2.5g
$2127.0 2023-10-27
Enamine
EN300-111385-0.5g
2-cyano-3-methylbenzoic acid
500024-26-0 95%
0.5g
$847.0 2023-10-27
Enamine
EN300-111385-10.0g
2-cyano-3-methylbenzoic acid
500024-26-0 95%
10g
$4667.0 2023-05-01
Alichem
A015018790-500mg
2-Cyano-3-methylbenzoic acid
500024-26-0 97%
500mg
$790.55 2023-09-01
Enamine
EN300-111385-0.05g
2-cyano-3-methylbenzoic acid
500024-26-0 95%
0.05g
$252.0 2023-10-27
Enamine
EN300-111385-10g
2-cyano-3-methylbenzoic acid
500024-26-0 95%
10g
$4667.0 2023-10-27
Enamine
EN300-111385-5g
2-cyano-3-methylbenzoic acid
500024-26-0 95%
5g
$3147.0 2023-10-27
Aaron
AR00DK10-100mg
2-Cyano-3-methylbenzoic acid
500024-26-0 95%
100mg
$542.00 2025-02-14
Aaron
AR00DK10-1g
2-Cyano-3-methylbenzoic acid
500024-26-0 95%
1g
$1519.00 2025-02-14

Additional information on 2-cyano-3-methylbenzoic acid

Exploring the Versatile Applications and Properties of 2-Cyano-3-methylbenzoic Acid (CAS No. 500024-26-0)

2-Cyano-3-methylbenzoic acid (CAS No. 500024-26-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its cyano (-CN) and carboxylic acid (-COOH) functional groups, offers a unique combination of reactivity and stability, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals often search for high-purity 2-cyano-3-methylbenzoic acid suppliers or inquire about its synthesis methods, reflecting its growing importance in modern applications.

The molecular structure of 2-cyano-3-methylbenzoic acid features a benzene ring substituted with a cyano group at the 2-position and a methyl group at the 3-position, along with a carboxylic acid moiety. This arrangement contributes to its moderate solubility in polar organic solvents and its ability to participate in various chemical reactions, such as esterification, amidation, and nucleophilic substitutions. These properties make it a sought-after building block for designing novel pharmaceutical compounds and specialty chemicals.

In the pharmaceutical industry, 2-cyano-3-methylbenzoic acid derivatives are being explored for their potential biological activities. Recent studies have investigated their role as enzyme inhibitors or precursors to active pharmaceutical ingredients (APIs). The compound's structural features allow for easy modification, enabling medicinal chemists to create libraries of derivatives for drug discovery programs. This aligns with the current trend in personalized medicine and targeted drug development, topics that frequently appear in scientific literature and patent applications.

The agrochemical sector has also shown interest in 2-cyano-3-methylbenzoic acid and its derivatives. Researchers are examining its potential as an intermediate for developing new-generation crop protection agents, particularly in light of increasing demand for environmentally friendly pesticides. The compound's ability to serve as a scaffold for creating selective herbicides or fungicides makes it relevant to current discussions about sustainable agriculture and food security.

Material science applications of 2-cyano-3-methylbenzoic acid are emerging as well. Its incorporation into polymeric materials or coordination complexes can impart specific properties like enhanced thermal stability or unique optical characteristics. This connects to broader industry trends focusing on advanced functional materials for electronics, coatings, and other high-tech applications.

From a commercial perspective, the market for 2-cyano-3-methylbenzoic acid (CAS No. 500024-26-0) has been steadily growing, with increasing numbers of suppliers offering this compound in various purity grades. Quality control parameters such as HPLC purity, melting point range, and residual solvent content are critical considerations for buyers. The compound's pricing and availability often depend on factors like manufacturing scale and regional demand, topics frequently searched by procurement specialists.

Analytical characterization of 2-cyano-3-methylbenzoic acid typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the compound's identity and purity, which are essential for research and industrial applications. The interpretation of such analytical data is a common subject in scientific forums and technical discussions among chemists.

Safety considerations for handling 2-cyano-3-methylbenzoic acid follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this material. Storage typically requires cool, dry conditions in well-sealed containers to maintain stability over extended periods.

The future outlook for 2-cyano-3-methylbenzoic acid appears promising, with potential expansions into new application areas. Current research directions include exploring its use in metal-organic frameworks (MOFs) and as a precursor for electronic materials. These developments align with global trends toward green chemistry and sustainable industrial processes, making this compound a subject of ongoing scientific and commercial interest.

For researchers considering working with 2-cyano-3-methylbenzoic acid, it's important to consult recent literature and patent databases to stay informed about the latest applications and synthetic methodologies. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from medicinal chemistry to materials engineering, making it a valuable subject for both academic study and industrial development.

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